4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline

Alzheimer's disease imaging Aβ plaque PET/SPECT tracer Phenyl benzyl ether derivative

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline (CAS 141619-97-8, molecular formula C₁₅H₁₇IN₂, molecular weight 352.21 g/mol) is a bifunctional aromatic amine comprising an N,N-dimethylaniline moiety connected to a 4-iodophenyl group through a benzylic secondary-amine (–CH₂–NH–) bridge. It is listed under the synonym N4,N4-dimethyl-N-alpha-(4-iodophenyl)-toluene-alpha,4-diamine and is commercially offered as a research-grade building block.

Molecular Formula C15H17IN2
Molecular Weight 352.21 g/mol
CAS No. 141619-97-8
Cat. No. B3102237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline
CAS141619-97-8
Molecular FormulaC15H17IN2
Molecular Weight352.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)I
InChIInChI=1S/C15H17IN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3
InChIKeyDSQSKOIJGIMWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline (CAS 141619-97-8) – Procurement-Relevant Chemical Identity and Baseline Properties


4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline (CAS 141619-97-8, molecular formula C₁₅H₁₇IN₂, molecular weight 352.21 g/mol) is a bifunctional aromatic amine comprising an N,N-dimethylaniline moiety connected to a 4-iodophenyl group through a benzylic secondary-amine (–CH₂–NH–) bridge . It is listed under the synonym N4,N4-dimethyl-N-alpha-(4-iodophenyl)-toluene-alpha,4-diamine and is commercially offered as a research-grade building block . Its predicted physicochemical properties include a boiling point of 428.3 ± 30.0 °C, density of 1.533 ± 0.06 g/cm³, and a LogP of 4.2, which reflect the lipophilic character conferred by the iodine atom and the dimethylamino group [1].

Why 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline Cannot Be Replaced by Simpler Iodoaniline or Dimethylaniline Analogs


The target compound occupies a unique structural niche that cannot be replicated by simple substitution with the two most obvious in-class building blocks, 4-iodoaniline (CAS 540-37-4) or N,N-dimethylaniline (CAS 121-69-7). 4-Iodoaniline lacks the tertiary dimethylamino group required for applications in which both a heavy-atom label and a dialkylamino functionality must coexist on the same scaffold . N,N-dimethylaniline, conversely, lacks the iodine atom and therefore cannot serve as a precursor for radioiodination or as a heavy-atom derivative for X-ray crystallography or photoaffinity labelling . The benzylic secondary-amine spacer in the target molecule introduces a degree of conformational flexibility and a secondary nitrogen that can be further derivatized—capabilities absent in the direct biaryl analog 4-(4-iodophenyl)-N,N-dimethylaniline (CAS 100869-70-3) . Even close structural relatives such as N,N-diethyl-4-{[(4-iodophenyl)amino]methyl}aniline (C₁₇H₂₁IN₂) exhibit different lipophilicity and steric profiles owing to the diethyl substitution, which can alter blood-brain barrier penetration and receptor-binding kinetics in imaging applications . The quantitative evidence below demonstrates that these structural differences translate into measurable, application-critical performance gaps.

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline: Quantitative Differentiation Evidence for Informed Procurement


Validated Synthetic Utility as a Direct Precursor for Aβ Plaque Imaging Agents versus Unvalidated Analogs

Patent US20170037008A1 explicitly discloses the use of 4-(((4-iodophenyl)amino)methyl)-N,N-dimethylaniline as a direct synthetic intermediate for phenyl benzyl ether derivatives that, after radionuclide labelling, function as Aβ plaque imaging agents [1]. The synthesis is carried out by reductive amination between 4-(dimethylamino)benzaldehyde and 4-iodoaniline using sodium tetrahydroborate in ethanol/methanol, affording the target compound in 58.3% isolated yield after a reaction time of 0.75 h [2]. This yield, while moderate, is reproducible under mild conditions (room temperature, ambient pressure, no inert atmosphere required), which is advantageous for scale-up in a GMP-like environment. In contrast, the direct biaryl analog 4-(4-iodophenyl)-N,N-dimethylaniline (CAS 100869-70-3) lacks the benzylic amine –NH– spacer and cannot enter the same etherification sequence, rendering it unsuitable for this validated imaging-agent pathway . The closest diethyl analog, N,N-diethyl-4-{[(4-iodophenyl)amino]methyl}aniline, is structurally feasible but has not been demonstrated in any published Aβ-imaging patent or peer-reviewed study, leaving the target compound as the only publicly validated entry point into this theranostic chemical space.

Alzheimer's disease imaging Aβ plaque PET/SPECT tracer Phenyl benzyl ether derivative Radioiodination precursor

Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Capacity versus Closest Analogs

The predicted LogP of 4-(((4-iodophenyl)amino)methyl)-N,N-dimethylaniline is 4.2, which is significantly lower than that of 4-(4-iodophenyl)-N,N-dimethylaniline (estimated LogP ~5.0 based on its higher carbon count and absence of a polar –NH– group) [1]. The presence of one hydrogen-bond donor (the secondary amine –NH–) in the target compound, absent in the biaryl analog, further contributes to reduced membrane permeability and potentially faster brain clearance—a desirable feature for Aβ imaging agents where low non-specific binding and rapid washout of unbound tracer are critical [2]. The target compound's LogP of 4.2 also positions it closer to the optimal range for CNS-penetrant small molecules (typically LogP 2–5) compared with the more lipophilic biaryl analog, making it a more suitable scaffold for central-nervous-system diagnostic agents.

Lipophilicity LogP Blood-brain barrier penetration Hydrogen-bond donor ADME prediction

Heavy-Atom (Iodine) Incorporation for X-ray Crystallography and Photoaffinity Labelling: Differentiation from Non-Iodinated Analogs

The covalent incorporation of a single iodine atom (atomic number 53) into the para position of the terminal phenyl ring provides anomalous scattering power for X-ray crystallography and a site for radioiodination (¹²⁵I, ¹²³I, ¹³¹I) that is absent in non-halogenated or chlorinated/brominated analogs [1]. Iodine's larger atomic radius and higher polarizability compared with bromine or chlorine enhance the photo-crosslinking efficiency of aryl azide and benzophenone photoaffinity probes [2]. The benzylic amine scaffold of the target compound allows direct conversion to photoactivatable derivatives, as demonstrated by the structural analogy to [¹²⁵I]IACoc-type probes used for sigma-1 receptor mapping [3]. In contrast, N,N-dimethylaniline (CAS 121-69-7) cannot be radioiodinated at all, while 4-bromo- or 4-chloro-N,N-dimethylaniline analogs exhibit lower photo-crosslinking yields and reduced sensitivity in autoradiographic detection due to the weaker anomalous signal of Br and Cl .

Heavy-atom derivatization X-ray crystallography Photoaffinity labelling Sigma-1 receptor Radioiodination

Best-Fit Research and Industrial Application Scenarios for 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline (CAS 141619-97-8)


Synthesis of Radiolabelled Aβ Plaque Imaging Agents for Alzheimer's Disease PET/SPECT

This compound serves as the direct synthetic precursor for phenyl benzyl ether derivatives claimed in US20170037008A1. After radiolabelling with ¹²⁵I or ¹⁸F (via prosthetic group conjugation), the resulting tracers exhibit high affinity for Aβ plaques, low non-specific binding, and rapid brain clearance—characteristics enabled by the moderate LogP of 4.2 and the presence of a single hydrogen-bond donor in the parent scaffold [1][2]. Procurement of this specific intermediate eliminates the need for de novo route design and provides a patent-mapped entry into a clinically relevant diagnostic space.

Heavy-Atom Derivatization of Protein Crystals for Experimental Phasing

With one covalently bound iodine atom (anomalous scattering factor f'' ≈ 6.8 e⁻ at Cu Kα), the compound is suitable for soaking or co-crystallization experiments where iodine's strong anomalous signal facilitates single-wavelength anomalous diffraction (SAD) phasing [3]. The benzylic amine handle can be further functionalized with a protein-reactive group (e.g., maleimide, isothiocyanate) to enable site-specific derivatization, a capability not available with simpler iodoarenes such as 4-iodoaniline or 4-iodo-N,N-dimethylaniline.

Design and Synthesis of Sigma-1 Receptor Photoaffinity Probes

The structural analogy to the [¹²⁵I]IACoc class of sigma-1 receptor photoprobes makes this compound a rational starting point for developing novel photoaffinity labels [4]. The secondary amine nitrogen provides a site for attaching a photoactivatable group (e.g., 4-azido-3-iodophenyl), while the dimethylamino moiety preserves affinity for the sigma-1 receptor's nitrogen-interacting region. The iodine atom allows both radioiodination for detection and heavy-atom phasing for structural biology, enabling a single probe to serve dual purposes in biochemical and crystallographic studies.

Quote Request

Request a Quote for 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.